Ethyl 2-(azepan-2-YL)acetate
Description
Ethyl 2-(azepan-2-yl)acetate is a heterocyclic ester featuring a seven-membered azepane (hexahydroazepine) ring fused with an ethyl acetate moiety. The azepane ring confers conformational flexibility, which may influence binding affinity in biological systems compared to smaller or rigid heterocycles .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(azepan-2-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
MUGLNRYVTOZVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCCN1 |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-(azepan-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyleneimine with ethyl bromoacetate . The reaction is typically carried out in the presence of a base, such as sodium hydride, under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 2-(azepan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(azepan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of ethyl 2-(azepan-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Azepane Derivatives
- Ethyl 2-(2-oxoazepan-1-yl)acetate (C₁₀H₁₇NO₃): Structural Difference: Incorporates a ketone group at the azepane ring’s 2-position. The ketone also introduces hydrogen-bonding capacity, which may improve interactions with biological targets compared to the non-oxidized azepane derivative . Applications: Likely serves as a precursor for further functionalization (e.g., reduction to secondary amines).
Piperidine Derivatives
- Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂): Structural Difference: Six-membered piperidine ring vs. seven-membered azepane. Piperidine derivatives are widely used in drug discovery (e.g., as building blocks for kinase inhibitors) due to their metabolic stability and synthetic accessibility .
Diazepane Derivatives
- Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate (C₂₁H₂₂N₂O₃): Structural Difference: Contains a diazepane ring (two nitrogen atoms) and two phenyl substituents. The diazepane ring’s dual nitrogen atoms could facilitate chelation with metal ions or acidic protons in biological systems . Applications: Possible use in metal-catalyzed reactions or as a pharmacophore in antiviral/antibiotic agents.
Aromatic Heterocycle Derivatives
- Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (C₁₁H₁₂N₂O₂):
- Structural Difference : Features an imidazopyridine ring, a planar aromatic system.
- Impact : The aromaticity confers UV absorption properties and rigidity, which may enhance stacking interactions with nucleic acids or proteins. Such compounds are common in antiviral and antibiotic research .
- Applications : Explored in fluorescent probes and antimicrobial agents.
Smaller Ring Systems
- Ethyl 2-(azetidin-1-yl)acetate (C₇H₁₃NO₂): Structural Difference: Four-membered azetidine ring. Impact: The strained ring increases reactivity, making it prone to ring-opening reactions. This property is leveraged in prodrug design or covalent inhibitor synthesis . Applications: Intermediate in synthesizing β-lactam analogs or bioactive amines.
Comparative Data Table
Key Findings
Smaller rings (e.g., piperidine, azetidine) prioritize metabolic stability or reactivity .
Functional Groups : Oxo or aryl substituents modulate solubility, binding affinity, and synthetic utility. For example, diaryl diazepanes () are suited for hydrophobic interactions, while ketones () enhance polarity .
Applications : Azepane derivatives are less documented in the evidence compared to piperidine or imidazopyridine analogs, suggesting opportunities for further exploration in drug discovery .
Biological Activity
Ethyl 2-(azepan-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 185.263 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 253.9 ± 13.0 °C at 760 mmHg
- CAS Number : 217965-54-3
This compound exhibits its biological activity primarily through its azepane ring structure, which allows it to interact with various biological targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active azepane moiety, which modulates biochemical pathways, potentially leading to various therapeutic effects.
Antimicrobial and Antifungal Properties
Research has indicated that this compound possesses antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi, making it a candidate for further development in treating infections.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Mechanistic Insights : Another study focused on the mechanism by which this compound exerts its effects on cellular pathways. It was found that the compound inhibits certain enzymes involved in the synthesis of cell wall components in bacteria, contributing to its antimicrobial effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azepine derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial, antifungal | <50 |
| Azepine Derivative A | Antimicrobial | <100 |
| Benzodiazepine | Sedative, anxiolytic | <10 |
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activities. Studies have explored various substitutions on the azepane ring to improve potency and selectivity against specific targets.
Structural Modifications
Modifications to the azepane ring have shown promising results:
- Substituting different functional groups on the azepane ring increased antimicrobial potency.
- Alterations in the ester moiety have been linked to improved solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 2-(azepan-2-yl)acetate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : this compound can be synthesized via esterification of 2-(azepan-2-yl)acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions involving azepane derivatives. Optimization strategies include:
- Catalyst Selection : Acidic conditions (e.g., H₂SO₄) or coupling agents like DCC for mild esterification .
- Purification : Fractional distillation or column chromatography to isolate the ester from unreacted starting materials.
- Yield Enhancement : Reflux temperature control (e.g., 80–100°C) and stoichiometric excess of ethanol to drive equilibrium .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl (~170 ppm in ¹³C NMR) and azepane ring protons (δ 1.4–3.0 ppm for cyclic amine protons) .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and N–H stretches (if secondary amine is present) .
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of ethoxy group) to confirm molecular weight .
Q. What are the critical stability considerations for storing this compound, and how can degradation be monitored?
- Methodological Answer :
- Storage : -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation .
- Degradation Monitoring : Periodic GC-MS or HPLC analysis to detect hydrolysis products (e.g., 2-(azepan-2-yl)acetic acid) .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic disorder in this compound, particularly in the azepane ring conformation?
- Methodological Answer :
- Structure Solution : Use SHELXD for initial phasing and SHELXL for refinement. Input high-resolution data to model torsional angles of the azepane ring .
- Disorder Handling : Apply PART/SUMP restraints to model alternative conformations and refine occupancy factors iteratively .
- Validation : Cross-check with PLATON ADDSYM to avoid overfitting .
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer :
- Standardized Protocols : Use ASTM methods for melting point determination and saturated solution techniques for solubility .
- Purity Assessment : Validate via HPLC (≥98% purity) to rule out impurities affecting properties .
- Environmental Controls : Report temperature, solvent polarity, and humidity during measurements .
Q. In kinetic vs. thermodynamic control, how can reaction conditions favor specific stereoisomers during this compound synthesis?
- Methodological Answer :
- Temperature : Low temperatures favor kinetic products (e.g., axial ester conformation); higher temperatures allow equilibration to thermodynamically stable forms .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific stereochemistry .
- Catalytic Modulation : Chiral catalysts (e.g., β-cyclodextrin inclusion complexes) can induce enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
